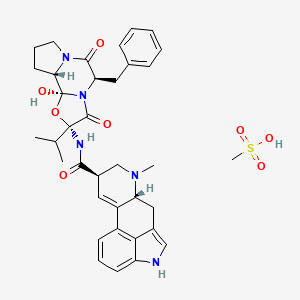
Ergocristine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergocristine methanesulfonate is a derivative of ergocristine, an ergopeptine and one of the ergot alkaloids. Ergot alkaloids are naturally occurring compounds produced by fungi of the genus Claviceps, which infect cereal grains and grasses. These alkaloids have significant pharmacological effects due to their structural similarity to neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ergocristine methanesulfonate typically involves the reaction of ergocristine with methanesulfonic acid. The process begins with the extraction of ergocristine from ergot sclerotia, followed by purification. The purified ergocristine is then reacted with methanesulfonic acid under controlled conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of ergocristine and the subsequent reaction with methanesulfonic acid in large reactors. The product is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Ergocristine methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ergocristine methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other ergot alkaloids and related compounds.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
Ergocristine methanesulfonate is similar to other ergot alkaloids such as:
- Ergocornine
- Ergocryptine
- Ergotamine
Uniqueness: this compound is unique due to its specific structural features and its methanesulfonate group, which imparts distinct chemical properties and reactivity compared to other ergot alkaloids .
Comparison with Similar Compounds
- Ergocornine: Another ergot alkaloid with similar pharmacological properties.
- Ergocryptine: Known for its use in the treatment of hyperprolactinemia.
- Ergotamine: Widely used in the treatment of migraines .
Properties
CAS No. |
57206-85-6 |
|---|---|
Molecular Formula |
C36H43N5O8S |
Molecular Weight |
705.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C35H39N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,27-,28-,29+,34-,35+;/m1./s1 |
InChI Key |
WECZKEGDCUZFPL-BCOWQPNKSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















